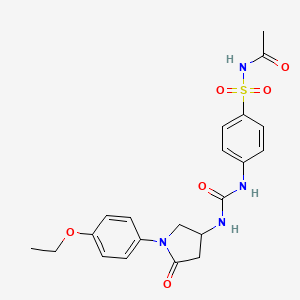

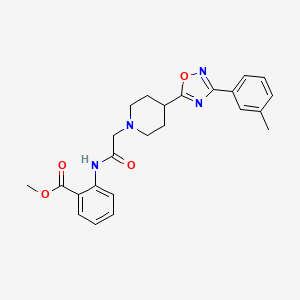

![molecular formula C7H5IN2 B2503334 1-ヨードイミダゾ[1,5-a]ピリジン CAS No. 1422773-18-9](/img/structure/B2503334.png)

1-ヨードイミダゾ[1,5-a]ピリジン

概要

説明

1-Iodoimidazo[1,5-a]pyridine is a heterocyclic compound that features an iodine atom attached to the imidazo[1,5-a]pyridine core. This compound is part of a broader class of imidazopyridines, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis . The unique structure of 1-Iodoimidazo[1,5-a]pyridine makes it a valuable intermediate in the synthesis of various biologically active molecules and functional materials .

科学的研究の応用

1-Iodoimidazo[1,5-a]pyridine has a wide range of applications in scientific research, including:

Medicinal Chemistry: It serves as an intermediate in the synthesis of anti-inflammatory, anti-cancer, and anti-tumor agents.

Materials Science: The compound is used in the development of luminescent materials and optoelectronic devices.

Organic Synthesis: It acts as a building block for the construction of complex heterocyclic compounds.

Biological Research: The compound is utilized in the study of biological pathways and molecular interactions.

作用機序

Target of Action

1-Iodoimidazo[1,5-a]pyridine is a derivative of imidazopyridine, a fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry Imidazopyridine derivatives have been shown to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Mode of Action

Studies on imidazopyridine derivatives have shown that these compounds can induce cell cycle arrest at the g2/m phase, suggesting inhibition of tubulin polymerization . They can also activate Caspase-3 , and inhibit the PI3K/Akt/mTOR signaling pathway .

Biochemical Pathways

Imidazopyridine derivatives have been shown to affect the cell cycle, apoptosis, and the pi3k/akt/mtor signaling pathway . These pathways play crucial roles in cell proliferation, survival, and growth, and their disruption can lead to the death of cancer cells .

Result of Action

Imidazopyridine derivatives have been shown to induce cell cycle arrest, activate apoptosis, and inhibit the pi3k/akt/mtor signaling pathway . These effects can lead to the death of cancer cells .

Safety and Hazards

The compound has been classified under GHS07 with the signal word "Warning" . It has hazard statements H315, H319, H335 indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

将来の方向性

Imidazo[1,5-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . They have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

生化学分析

Biochemical Properties

Imidazopyridine, a similar compound, has been recognized for its wide range of applications in medicinal chemistry . It exhibits significant activity against multidrug-resistant tuberculosis .

Cellular Effects

Some imidazopyridine derivatives have shown potential anticancer activity against breast cancer cells .

Molecular Mechanism

It has been synthesized through a transition-metal-free sp3 C–H amination reaction . This suggests that it may interact with biomolecules through amination reactions.

Temporal Effects in Laboratory Settings

Its synthesis has been described as operationally simple and can be conveniently carried out on a gram scale .

Metabolic Pathways

Imidazopyridine derivatives have been recognized for their wide range of applications in medicinal chemistry , suggesting that they may interact with various enzymes and cofactors.

準備方法

Synthetic Routes and Reaction Conditions: 1-Iodoimidazo[1,5-a]pyridine can be synthesized through several methods, including:

Iodine-Mediated One-Pot Synthesis: This method involves the reaction of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates in the presence of iodine.

Transition-Metal-Free sp3 C-H Amination: This approach employs molecular iodine to facilitate the amination of 2-pyridyl ketones and alkylamines, resulting in the formation of imidazo[1,5-a]pyridine derivatives.

Industrial Production Methods: While specific industrial production methods for 1-Iodoimidazo[1,5-a]pyridine are not extensively documented, the aforementioned synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

1-Iodoimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in 1-Iodoimidazo[1,5-a]pyridine can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.

Oxidation Reactions: The compound can undergo oxidation to form imidazo[1,5-a]pyridine derivatives with different oxidation states.

Reduction Reactions: Reduction of 1-Iodoimidazo[1,5-a]pyridine can yield imidazo[1,5-a]pyridine derivatives with reduced functional groups.

Common Reagents and Conditions:

Substitution: Organometallic reagents (e.g., Grignard reagents) or nucleophiles (e.g., amines) under mild to moderate conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

- Substituted imidazo[1,5-a]pyridines with various functional groups.

- Oxidized imidazo[1,5-a]pyridine derivatives.

- Reduced imidazo[1,5-a]pyridine derivatives.

類似化合物との比較

1-Iodoimidazo[1,5-a]pyridine can be compared with other imidazopyridine derivatives, such as:

Imidazo[1,2-a]pyridine: Known for its antiviral, antibacterial, and anti-inflammatory properties.

Imidazo[4,5-b]pyridine: Utilized in the synthesis of pharmaceutical agents with diverse biological activities.

Imidazo[4,5-c]pyridine: Employed in the development of materials with unique optical and electronic properties.

Uniqueness: 1-Iodoimidazo[1,5-a]pyridine is unique due to the presence of the iodine atom, which enhances its reactivity and potential for functionalization. This makes it a versatile intermediate for the synthesis of various biologically active molecules and functional materials .

特性

IUPAC Name |

1-iodoimidazo[1,5-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-7-6-3-1-2-4-10(6)5-9-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAJSPWQQIHUCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=CN2C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(benzenesulfonyl)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2503252.png)

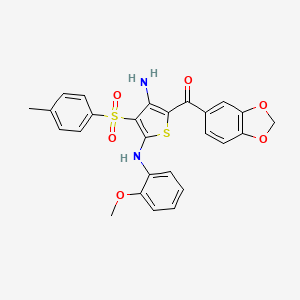

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503256.png)

![(2E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2503261.png)

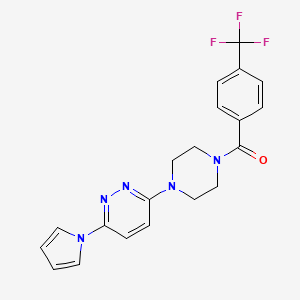

![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2503271.png)

![Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B2503272.png)

![2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2503273.png)